molecular formula C28H42N2O3S B1237190 N-(2'-(4-benzenesulfonamide)-ethyl) arachidonoyl amine

N-(2'-(4-benzenesulfonamide)-ethyl) arachidonoyl amine

Cat. No. B1237190
M. Wt: 486.7 g/mol
InChI Key: PCSYNZSWISKYPW-DOFZRALJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2'-(4-benzenesulfonamide)-ethyl) arachidonoyl amine is a sulfonamide.

Scientific Research Applications

Application in Solid-Phase Synthesis

Polymer-supported benzenesulfonamides, such as N-(2'-(4-benzenesulfonamide)-ethyl) arachidonoyl amine, are key intermediates in various chemical transformations, including unusual rearrangements, to yield diverse privileged scaffolds. These compounds are particularly useful in solid-phase synthesis, as outlined by Fülöpová and Soural (2015) in their review of strategies for their application in this field (Fülöpová & Soural, 2015).

Phospholipase A2 Inhibition

Benzenesulfonamide derivatives, such as N-(2'-(4-benzenesulfonamide)-ethyl) arachidonoyl amine, have been explored for their potential as membrane-bound phospholipase A2 inhibitors. A study by Oinuma et al. (1991) indicated that these compounds can inhibit the liberation of arachidonic acid from rabbit heart membrane fractions, highlighting their potential therapeutic applications in conditions such as myocardial infarction (Oinuma et al., 1991).

Antibacterial and Anti-enzymatic Properties

Compounds with benzenesulfonamide structure, similar to N-(2'-(4-benzenesulfonamide)-ethyl) arachidonoyl amine, have shown potent antibacterial properties and moderate to weak enzyme inhibitory activities. Abbasi et al. (2015) reported on the synthesis of derivatives that exhibited these biological activities against various bacterial strains and enzymes (Abbasi et al., 2015).

Potential Antitumor Activity

Benzenesulfonamide derivatives have exhibited notable antitumor activity. Fahim and Shalaby (2019) studied the synthesis and biological evaluation of these compounds, revealing their potential effectiveness against cancer cell lines like HepG2 and MCF-7 (Fahim & Shalaby, 2019).

Inhibitors of Human Carbonic Anhydrase

Lolak et al. (2019) investigated ureido benzenesulfonamides incorporating triazine moieties, which may be structurally related to N-(2'-(4-benzenesulfonamide)-ethyl) arachidonoyl amine. These compounds were found to be potent inhibitors of human carbonic anhydrase, particularly the isoform hCA IX, which is associated with various diseases such as cancer (Lolak et al., 2019).

properties

Molecular Formula

C28H42N2O3S

Molecular Weight

486.7 g/mol

IUPAC Name

(5Z,8Z,11Z,14Z)-N-[2-(4-sulfamoylphenyl)ethyl]icosa-5,8,11,14-tetraenamide

InChI

InChI=1S/C28H42N2O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-28(31)30-25-24-26-20-22-27(23-21-26)34(29,32)33/h6-7,9-10,12-13,15-16,20-23H,2-5,8,11,14,17-19,24-25H2,1H3,(H,30,31)(H2,29,32,33)/b7-6-,10-9-,13-12-,16-15-

InChI Key

PCSYNZSWISKYPW-DOFZRALJSA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCC1=CC=C(C=C1)S(=O)(=O)N

SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCC1=CC=C(C=C1)S(=O)(=O)N

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCC1=CC=C(C=C1)S(=O)(=O)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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